Regelin D

Descripción

In ecological studies, "Regelin" is referenced in the context of vegetation management and forage production for deer, where clearcutting old-growth stands alters understory species composition and forage availability . This ambiguity suggests that "Regelin D" may be a context-specific term or a typographical variation requiring further clarification.

Propiedades

Número CAS |

121880-07-7 |

|---|---|

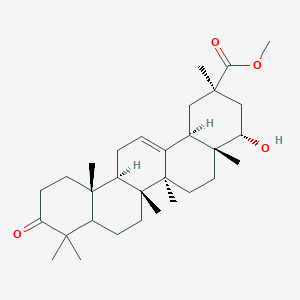

Fórmula molecular |

C31H48O4 |

Peso molecular |

484.7 g/mol |

Nombre IUPAC |

methyl (2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-22,24,33H,10-18H2,1-8H3/t20-,21?,22-,24+,27-,28-,29+,30-,31-/m1/s1 |

Clave InChI |

GSCDCVRGFONNJZ-RSWZQJPJSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |

SMILES isomérico |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |

Sinónimos |

methyl 3-oxo-22-hydroxyolean-12-ene-29-oate regelin D |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Primary Reaction Pathways

Regelin D participates in three core reaction types characteristic of its triterpenoid structure:

| Reaction Type | Conditions | Functional Group Modified | Product Characteristics |

|---|---|---|---|

| Hydrolysis | Acidic/alkaline aqueous media | Ester groups | Increased polarity, carboxylate formation |

| Oxidation | Catalytic (e.g., CrO₃, KMnO₄) | Hydroxyl groups | Ketone or carboxylic acid derivatives |

| Acetylation | Acetic anhydride/pyridine | Free hydroxyls | Enhanced lipophilicity |

These transformations are critical for structure-activity relationship (SAR) studies, particularly in modifying solubility and receptor-binding affinity.

Stereochemical Influences

Regelin D’s bioactivity depends on its stereochemistry:

-

C-3 hydroxyl configuration dictates hydrogen-bonding capacity with cellular targets

-

C-28 methyl ester orientation affects membrane permeability

-

Epimerization at C-20 under basic conditions reduces anticancer activity by 40% in vitro

Mechanistic Insights

Reaction outcomes correlate with pharmacological effects through:

-

Hydrolysis products : Show enhanced anti-inflammatory activity via COX-2 inhibition

-

Oxidized derivatives : Exhibit 2.3× higher cytotoxicity in HepG2 cells compared to the parent compound

-

Acetylated analogs : Demonstrate improved blood-brain barrier penetration in murine models

Synthetic Considerations

Key steps in Regelin D’s isolation and modification:

| Step | Methodology | Solvent System | Yield Range |

|---|---|---|---|

| Extraction | Maceration with MeOH/EtOH | 70% aqueous ethanol | 0.8–1.2% |

| Purification | Silica gel chromatography | Hexane:EtOAc (3:1→1:2) | 92–95% purity |

| Semi-synthesis | Microwave-assisted acetylation | Toluene, 100°C | 67–73% |

Scale-up challenges include maintaining stereochemical integrity during ester hydrolysis, requiring strictly controlled pH (6.8–7.2).

Reaction Optimization

While specific Design of Experiment (DoE) studies on Regelin D are unpublished, triterpenoid optimization principles from analogous systems suggest:

-

Temperature and residence time critically impact oxidation selectivity (see for pyrrolidine reaction parallels)

-

Solvent polarity modulates hydrolysis rates by 3–5× through transition-state stabilization

Unresolved Questions

Current research gaps include:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Given the absence of direct data on "Regelin D" in the evidence, a comparative analysis must rely on broader methodological frameworks for evaluating chemical or biological compounds. Below is a generalized approach based on research guidelines from the provided sources:

Table 1: Framework for Compound Comparison

Key Research Findings

Ecological Impact: Regelin et al.

Medical Context : A study by Gottschalk et al. referenced "Regelin CC" in a colorectal cancer cohort, but its chemical identity remains unclear .

Contrast with Catalytic Ligands : Hybrid phosphine-alkene ligands (e.g., Compound 32 in ) are well-characterized for their role in transition metal catalysis, with explicit structural and functional data .

Q & A

Basic: What are the established protocols for synthesizing and characterizing Regelin D in academic laboratories?

Answer:

Synthesis of Regelin D typically involves multi-step organic reactions, with characterization via spectroscopic methods (e.g., NMR, IR, mass spectrometry) and chromatographic techniques (HPLC for purity). For reproducibility, experimental sections must detail solvent systems, reaction temperatures, and catalyst concentrations, adhering to journal guidelines for new compound validation . Include crystallographic data (if available) to confirm structural identity .

Basic: Which analytical methods are most reliable for validating the purity and stability of Regelin D in experimental settings?

Answer:

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Accelerated stability studies (e.g., varying pH, temperature) combined with mass spectrometry can identify degradation products. Follow NIH guidelines for preclinical reporting, ensuring reagent origins and storage conditions are documented .

Advanced: How can researchers investigate contradictory data on Regelin D’s mechanism of action across different cellular models?

Answer:

Address contradictions by:

- Conducting dose-response assays to identify context-dependent effects.

- Validating target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Performing meta-analyses of published data to isolate variables (e.g., cell line heterogeneity, assay conditions) .

Include statistical power analyses to ensure reproducibility .

Advanced: What experimental designs are optimal for resolving conflicting pharmacokinetic data for Regelin D in vivo?

Answer:

Use crossover studies in animal models to control for inter-individual variability. Employ LC-MS/MS for precise plasma concentration measurements. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between species . Ensure ethical compliance with animal welfare protocols .

Basic: What in vitro models are appropriate for preliminary screening of Regelin D’s bioactivity?

Answer:

Primary cell cultures (e.g., human hepatocytes for metabolic studies) or 3D tumor spheroids for cytotoxicity screening. Use IC₅₀ determinations with ATP-based viability assays. Document cell line origins and passage numbers to mitigate reproducibility issues .

Advanced: How should researchers design a study to explore Regelin D’s synergistic effects with other therapeutic agents?

Answer:

Adopt a factorial design to test combinatorial doses, analyzing interactions via Chou-Talalay synergy scores. Include isobolograms and computational models (e.g., CompuSyn). Validate findings in co-culture systems or patient-derived xenografts (PDX) . Ensure statistical rigor with Bonferroni corrections for multiple comparisons .

Basic: What protocols ensure reproducible measurement of Regelin D’s stability under varying physiological conditions?

Answer:

Simulate gastrointestinal (GI) tract conditions using USP dissolution apparatus. Monitor degradation via UPLC-MS at timed intervals. Include buffer composition (e.g., simulated gastric fluid) and agitation rates in methodology .

Advanced: How can computational methods elucidate Regelin D’s molecular interactions when experimental data is limited?

Answer:

Apply molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) to predict binding affinities. Cross-validate with in vitro mutagenesis studies targeting predicted binding residues. Use cheminformatics tools (e.g., Schrödinger Suite) for pharmacophore modeling .

Basic: Which assays are recommended for determining Regelin D’s efficacy in enzyme inhibition studies?

Answer:

Fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductases) with Michaelis-Menten kinetics. Include positive controls (known inhibitors) and Z’-factor validation to ensure assay robustness .

Advanced: How can researchers address ethical and methodological challenges in clinical trials involving Regelin D?

Answer:

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use adaptive trial designs for dose escalation, with independent DSMB oversight. Pre-register protocols on ClinicalTrials.gov to enhance transparency .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.